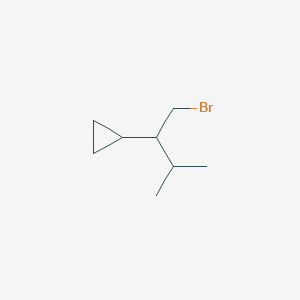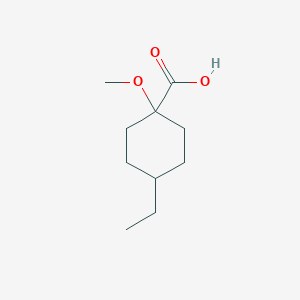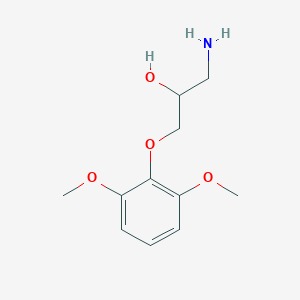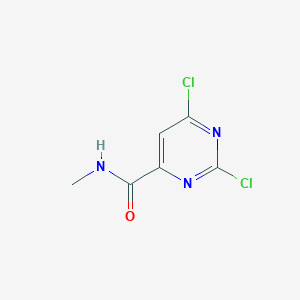
(5S)-5-(fluoromethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(fluoromethyl)pyrrolidin-2-one is a fluorinated derivative of pyrrolidin-2-one, a heterocyclic compound. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluoromethyl group can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(fluoromethyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a green and efficient reaction route for the synthesis of pyrrolidin-2-ones involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method does not require the use of metals and can be carried out under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(fluoromethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
(5S)-5-(fluoromethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5S)-5-(fluoromethyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with biological targets. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the fluoromethyl group.
N-methylpyrrolidin-2-one: A derivative with a methyl group instead of a fluoromethyl group.
3-fluoropyrrolidin-2-one: A fluorinated derivative with the fluorine atom at a different position.
Uniqueness
(5S)-5-(fluoromethyl)pyrrolidin-2-one is unique due to the specific placement of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C5H8FNO |
|---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
(5S)-5-(fluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H8FNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m0/s1 |
InChI Key |
WQNMHLGUIXQTED-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CF |
Canonical SMILES |
C1CC(=O)NC1CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13174149.png)

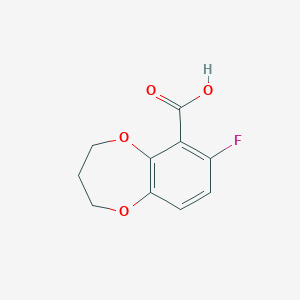
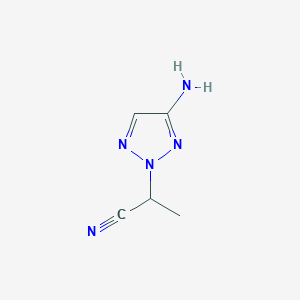
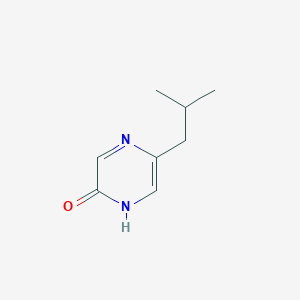
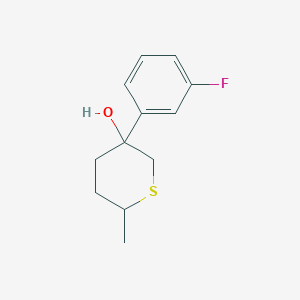
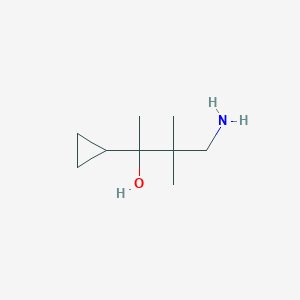
![tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
